molecular formula C21H21N3O3S B2735294 3-allyl-N-(2-(benzylthio)ethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892295-59-9

3-allyl-N-(2-(benzylthio)ethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No. B2735294
M. Wt: 395.48
InChI Key: JSEGVWRBZTWYRL-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Reactions

  • Intramolecular Diels–Alder Reaction : The compound, related to 2-pyrone-6-carboxamides, is involved in intramolecular Diels–Alder reactions leading to the formation of fused 1,3-cyclohexadiene systems, valuable as synthetic intermediates for polycyclic compounds and benzo-fused heterocycles (Noguchi et al., 1986).
  • Synthesis of Substituted Quinazolines : The compound is synthesized as a part of substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides, which are produced through specific reactions involving methyl anthranilate and other reactants (Chau et al., 1982).

Applications in Antimicrobial Research

  • Potential Antimicrobial Agents : Compounds related to this chemical structure have been studied for their antimicrobial properties, showing effectiveness against various bacterial and fungal strains (Desai et al., 2007).

Chemical Transformations and Characterization

  • Hydrolytic Opening of Quinazoline Ring : Studies show that derivatives of the compound undergo hydrolytic reactions in different mediums, leading to the formation of new chemical structures (Shemchuk et al., 2010).

Synthesis of Novel Heterocyclic Compounds

  • Quinazoline Antifolate Thymidylate Synthase Inhibitors : This compound is part of a group of quinazoline antifolates used as thymidylate synthase inhibitors, showing potential as antitumor agents (Marsham et al., 1989).
  • Synthesis of Heterocyclic Substituents : The compound is involved in the synthesis of various heterocyclic compounds, which have shown significant biological activities (Abdallah et al., 2009).

Bioactive Molecule Synthesis

  • Synthesis of Bioactive Molecules : This compound is part of the synthesis process for bioactive molecules, particularly for antimicrobial and pharmacological applications (Patel et al., 2009).

Asymmetric Synthesis

  • Asymmetric Synthesis of Acid Derivatives : The compound is used in the synthesis of alkyl-2-phenyl-oxazol-4-ones, which are important for asymmetric synthesis of alpha-hydroxycarboxylic acid derivatives (Trost et al., 2004).

Safety And Hazards

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Future Directions

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Please consult a chemistry professional or database for specific information on your compound. If you have any other questions or need further clarification, feel free to ask!


properties

IUPAC Name

N-(2-benzylsulfanylethyl)-2,4-dioxo-3-prop-2-enyl-1H-quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-2-11-24-20(26)17-9-8-16(13-18(17)23-21(24)27)19(25)22-10-12-28-14-15-6-4-3-5-7-15/h2-9,13H,1,10-12,14H2,(H,22,25)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSEGVWRBZTWYRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCSCC3=CC=CC=C3)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-allyl-N-(2-(benzylthio)ethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

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